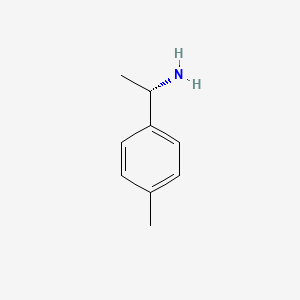

(S)-(-)-1-(p-Tolyl)ethylamine

描述

Significance of Chiral Amines in Modern Organic Chemistry

Chiral amines are ubiquitous structural motifs found in a vast array of natural products, pharmaceuticals, and agrochemicals. nih.govmanchester.ac.uk Approximately 40-45% of small-molecule pharmaceuticals contain at least one chiral amine fragment, highlighting their critical role in biological activity. nih.govacs.org The specific three-dimensional arrangement of atoms in a chiral amine can dictate its interaction with biological targets like enzymes and receptors, which are themselves chiral. mdpi.comopenaccessgovernment.org Consequently, one enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other could be inactive or even cause harmful side effects. openaccessgovernment.orgnumberanalytics.com This underscores the immense importance of developing methods for the enantioselective synthesis of chiral amines. nih.govacs.org Beyond their presence in final products, chiral amines are also widely employed as resolving agents to separate racemic mixtures, as chiral auxiliaries to guide the stereochemical outcome of a reaction, and as ligands for metal catalysts in asymmetric catalysis. nih.govsmolecule.com

Fundamental Principles of Enantiomerically Pure Compounds and Their Importance

Enantiomerically pure compounds consist of a single enantiomer, distinguishing them from racemic mixtures which contain equal amounts of both. wisdomlib.org The significance of enantiomeric purity is most pronounced in the pharmaceutical industry. numberanalytics.comwisdomlib.org Different enantiomers of a drug can possess distinct pharmacological activities, metabolic pathways, and toxicity profiles. numberanalytics.com The use of single-enantiomer drugs can lead to more selective pharmacological profiles, improved therapeutic indices, and reduced potential for drug interactions. mdpi.com

The stark reality of stereochemistry's impact on drug safety was tragically illustrated by the case of thalidomide (B1683933) in the 1950s and 60s. openaccessgovernment.org While one enantiomer of thalidomide had the intended sedative effects, the other was a potent teratogen, leading to severe birth defects. openaccessgovernment.org This historical event was a major catalyst for the increased focus on chirality in drug development and the stringent regulatory preference for single-enantiomer drugs. americanpharmaceuticalreview.comchiralpedia.com As a result, achieving high enantiomeric purity is now a critical aspect of drug development, ensuring both efficacy and safety. numberanalytics.comwisdomlib.org

Historical Context and Evolution of (S)-(-)-1-(p-Tolyl)ethylamine as a Key Chiral Synthon

The journey of this compound as a prominent chiral synthon began in the latter half of the 20th century. smolecule.com Initial research efforts were centered on its optical resolution—the separation of its racemic mixture into individual enantiomers. smolecule.com Foundational studies, including patents from the 1980s, detailed methods for this resolution, often employing agents like cinnamate (B1238496) salts. smolecule.com These early successes in obtaining the enantiomerically pure compound were crucial for unlocking its potential in asymmetric synthesis.

This compound is primarily utilized as a chiral auxiliary and a resolving agent. Its structural design, featuring a p-tolyl group, provides specific steric and electronic properties that are instrumental in achieving high enantioselectivity in various chemical transformations. For instance, it has been effectively used in the formation of chiral enamines, which are key intermediates in reactions like the transformation of β-keto esters. It also serves as a valuable precursor for the synthesis of more complex chiral ligands used in asymmetric hydrogenation and other catalytic processes. smolecule.com The compound's ability to impart a high degree of stereochemical control has solidified its status as a reliable and versatile tool in the synthetic chemist's arsenal (B13267) for constructing enantiomerically pure molecules.

Compound Properties and Data

The physical and chemical properties of this compound are well-documented and essential for its application in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₃N |

| Molecular Weight | 135.21 g/mol |

| Appearance | Colorless to pale-yellow liquid |

| Boiling Point | 204-205 °C |

| Melting Point | < -20 °C |

| Density | 0.919 - 0.94 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.521 |

| Flash Point | 82 °C (179 °F) |

| CAS Number | 27298-98-2 |

Data sourced from references vwr.comchemicalbook.com

Spectroscopic data provides the structural fingerprint of the molecule, confirming its identity and purity.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data |

| ¹H NMR | Spectra available, confirming the presence of the tolyl and ethylamine (B1201723) protons. chemicalbook.com |

| ¹³C NMR | Data available, corroborating the carbon framework of the molecule. mdpi.com |

| InChI Key | UZDDXUMOXKDXNE-QMMMGPOBSA-N |

Data sourced from references chemicalbook.commdpi.com

While extensive thermodynamic data for this compound is not broadly published in readily available literature, some parameters related to its interactions and reactions have been studied in specific contexts. For example, the kinetics and energetics of its derivatives on surfaces have been investigated. acs.org

Structure

3D Structure

属性

IUPAC Name |

(1S)-1-(4-methylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-7-3-5-9(6-4-7)8(2)10/h3-6,8H,10H2,1-2H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZDDXUMOXKDXNE-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426759 | |

| Record name | (1S)-1-(4-Methylphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27298-98-2 | |

| Record name | (-)-1-(4-Methylphenyl)ethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27298-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-(-)-1-(p-Tolyl)ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027298982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S)-1-(4-Methylphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for S 1 P Tolyl Ethylamine

Chemoenzymatic and Biocatalytic Routes to (S)-(-)-1-(p-Tolyl)ethylamine

Chemoenzymatic and biocatalytic methods have emerged as powerful tools for the synthesis of chiral amines like this compound, providing environmentally benign alternatives with exceptional selectivity. These approaches leverage the inherent chirality of enzymes to resolve racemic mixtures or to directly synthesize the desired enantiomer.

Enzymatic Kinetic Resolution Strategies

Enzymatic kinetic resolution (EKR) is a widely employed method for separating enantiomers from a racemic mixture. This technique relies on the differential reaction rates of the two enantiomers with an enzyme, leading to the enrichment of one enantiomer in the unreacted starting material and the other in the product.

Novozym 435, an immobilized lipase (B570770) B from Candida antarctica, is a prominent and versatile biocatalyst used in the kinetic resolution of amines. nih.gov Its catalytic mechanism in the resolution of racemic 1-(p-Tolyl)ethylamine typically involves an enantioselective acylation reaction. In this process, the enzyme selectively catalyzes the acylation of one enantiomer (usually the R-enantiomer), leaving the desired this compound unreacted and thus enantiomerically enriched. nih.govresearchgate.net

The reaction is often carried out using an acyl donor, such as an ester. The active site of the lipase accommodates one enantiomer of the amine more readily, facilitating the nucleophilic attack of the amine's amino group on the carbonyl carbon of the acyl donor. This results in the formation of an amide from the more reactive enantiomer, while the less reactive enantiomer remains largely unconverted. A general procedure involves reacting the racemic amine with an acyl donor like isopropyl methoxyacetate (B1198184) in the presence of Novozym 435. chemicalbook.com

The efficiency of enzymatic kinetic resolution is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of acyl donor, solvent, temperature, and the molar ratio of substrates. For instance, in a preparative-scale solvent-free kinetic resolution of racemic 1-(p-Tolyl)ethylamine, the reaction can be conducted at room temperature (23 °C) with shaking. chemicalbook.com The reaction is typically monitored and stopped at approximately 50% conversion to achieve a high enantiomeric excess for both the unreacted amine and the acylated product. chemicalbook.com

The selection of the solvent can significantly impact enzyme activity and enantioselectivity. nih.gov Similarly, temperature plays a crucial role; for example, in the resolution of a related compound, an optimal temperature range of 37 to 45 °C was identified for Novozym 435-catalyzed esterification. nih.gov The molar ratio between the amine and the acyl donor is another critical factor that is adjusted to maximize conversion and enantioselectivity. nih.gov The use of molecular sieves can also be beneficial to remove water, which can otherwise lead to unwanted hydrolysis reactions. chemicalbook.com

Table 1: Example of Reaction Conditions for Kinetic Resolution of rac-1-(p-Tolyl)ethylamine

| Parameter | Condition | Reference |

| Enzyme | Novozym 435 | chemicalbook.com |

| Acyl Donor | Isopropyl 2-methoxyacetate | chemicalbook.com |

| Temperature | 23 °C | chemicalbook.com |

| Solvent | Solvent-free | chemicalbook.com |

| Additives | Molecular sieves (4 Å) | chemicalbook.com |

| Conversion | ~50% | chemicalbook.com |

Dynamic Kinetic Resolution Approaches Utilizing Racemization

While enzymatic kinetic resolution is effective, its maximum theoretical yield for the desired enantiomer is limited to 50%. Dynamic kinetic resolution (DKR) overcomes this limitation by integrating the enzymatic resolution with an in-situ racemization of the unreactive enantiomer. researchgate.net This allows for a theoretical yield of up to 100% of the desired enantiomerically pure product.

DKR of amines typically involves a dual catalytic system: a biocatalyst (like a lipase) for the enantioselective transformation and a metal catalyst for the racemization of the amine. researchgate.net The two catalysts must be compatible to function efficiently in the same reaction vessel. Ruthenium-based catalysts have been successfully employed for the racemization of amines in conjunction with lipase-catalyzed resolution. researchgate.net The racemization process often proceeds through a dehydrogenation-hydrogenation sequence, where the metal catalyst reversibly converts the amine to an achiral imine intermediate.

The use of heterogeneous catalysts for both the racemization and resolution steps offers significant advantages in terms of catalyst recovery and reuse. For the racemization of amines, heterogeneous catalysts like Raney nickel or cobalt have been utilized. In some DKR systems, palladium nanoparticles have shown high activity for the racemization of amines at temperatures compatible with lipase activity. researchgate.net For instance, Pd subnanoclusters have demonstrated significantly higher activity than commercial Pd/C catalysts in the racemization of (S)-1-phenylethylamine, a structurally related amine. researchgate.net The combination of an immobilized enzyme, such as Novozym 435, with a heterogeneous racemization catalyst can create a highly efficient and recyclable system for the production of enantiomerically pure amines. researchgate.net

Asymmetric Catalytic Synthesis of this compound Precursors

The direct asymmetric synthesis of chiral amines from prochiral starting materials represents a highly efficient and atom-economical approach. Catalytic methods, in particular, have garnered significant attention for their ability to generate enantiomerically enriched products with high selectivity.

Chiral Metal Complex Catalysis in Asymmetric Reductions

The asymmetric hydrogenation of imines or reductive amination of ketones are powerful methods for the synthesis of chiral amines, including this compound. These transformations are often catalyzed by transition metal complexes featuring chiral ligands. acs.org The success of these reactions hinges on the design of the chiral ligand, which orchestrates the stereochemical outcome of the reduction.

The general approach involves the reaction of a prochiral ketone, such as p-tolylacetone, with an amine source in the presence of a chiral catalyst and a reducing agent, typically hydrogen gas. Rhodium and Ruthenium complexes are commonly employed metals in these catalytic systems. The steric and electronic properties of the chiral ligand bound to the metal center create a chiral environment that directs the addition of the hydride to one face of the imine intermediate, leading to the preferential formation of one enantiomer of the amine. Studies have shown that this method is scalable and can provide high enantiomeric excess (>95% ee), making it a viable option for industrial production.

Table 1: Comparison of Asymmetric Hydrogenation Methods

| Catalyst System | Key Features | Advantages | Limitations | Reported Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Chiral Metal Catalysts (e.g., Rh, Ru) with Chiral Ligands | Hydrogenation of imines under pressure. | High enantioselectivity, industrially viable. | High cost of catalyst, requires pressure equipment. | >95% |

Organocatalytic Approaches to Chiral Amine Scaffolds

In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis for asymmetric synthesis. researchgate.net Chiral amines and their derivatives can be synthesized using small organic molecules as catalysts. These catalysts operate through various activation modes, such as enamine or iminium ion formation, to induce stereoselectivity. While direct organocatalytic synthesis of this compound is not extensively documented, the principles of organocatalysis are applicable to the synthesis of chiral amine scaffolds. researchgate.net For instance, asymmetric reductions of imines can be achieved using chiral phosphoric acids or other Brønsted acids as catalysts, in conjunction with a stoichiometric reductant like a Hantzsch ester. The development of organocatalytic methods offers advantages such as lower toxicity, air and moisture stability, and operational simplicity compared to some metal-based systems.

Resolution of Racemic 1-(p-Tolyl)ethylamine Using Chiral Resolving Agents

Classical resolution, which involves the separation of a racemic mixture into its constituent enantiomers, remains a widely used and practical method for obtaining enantiomerically pure compounds. tcichemicals.com

Diastereomeric Salt Formation with Chiral Acids

The most common method for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent, typically a chiral acid. ias.ac.in The racemic 1-(p-Tolyl)ethylamine is reacted with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These salts have different physical properties, most importantly, different solubilities in a given solvent, which allows for their separation by fractional crystallization. ias.ac.in

The choice of the chiral resolving agent is critical for a successful resolution. Several factors must be considered when selecting an optimal chiral acid:

Availability and Cost: The resolving agent should be readily available in high enantiomeric purity and at a reasonable cost, especially for large-scale applications.

Formation of Crystalline Salts: The acid must form well-defined, crystalline salts with the amine to facilitate separation by crystallization. Oily or poorly crystalline salts are difficult to handle and purify.

Difference in Solubility: A significant difference in the solubility of the two diastereomeric salts in a particular solvent is essential for efficient separation. This allows for the selective crystallization of the less soluble diastereomer.

Commonly used chiral acids for the resolution of amines include tartaric acid derivatives, mandelic acid, and camphor-10-sulfonic acid. ias.ac.in For the resolution of 1-(p-Tolyl)ethylamine, p-substituted mandelic acids have been shown to be effective resolving agents. ias.ac.in

Table 2: Examples of Chiral Resolving Agents for 1-(p-Tolyl)ethylamine

| Chiral Resolving Agent | Solvent System | Key Finding | Reference |

|---|---|---|---|

| (S)-Mandelic Acid | Aqueous Ethanol (B145695) | Solvent dielectric constant can control which enantiomer crystallizes. Aqueous ethanol favors the isolation of the (S)-enantiomer. lookchem.com | lookchem.com |

| Tartaric Acid Derivatives | Not specified | Commonly used for chiral resolution of racemic mixtures. |

Once the diastereomeric salts are formed, the next crucial step is the fractional crystallization to isolate the desired diastereomer in high purity. This process typically involves dissolving the mixture of diastereomeric salts in a suitable solvent at an elevated temperature to form a saturated solution. The solution is then slowly cooled to induce the crystallization of the less soluble diastereomer.

The choice of solvent is critical and can significantly impact the efficiency of the resolution. Sometimes, a mixture of solvents is used to fine-tune the solubility properties of the diastereomeric salts. After the less soluble diastereomer has crystallized, it is separated by filtration. The filtered crystals may be subjected to one or more recrystallization steps to enhance their diastereomeric purity.

Finally, the purified diastereomeric salt is treated with a base, such as sodium hydroxide, to liberate the free this compound. The amine is then extracted with an organic solvent, and the solvent is removed to yield the enantiomerically pure product. The enantiomeric purity of the final product is typically determined using techniques such as chiral high-performance liquid chromatography (HPLC) or by measuring its specific optical rotation.

Chromatographic Enantioseparation Techniques

The accurate determination of enantiomeric purity is critical in the synthesis and application of chiral compounds such as this compound. Chromatographic enantioseparation techniques, including gas chromatography (GC) and high-performance liquid chromatography (HPLC), are powerful and widely used analytical methods for resolving enantiomers and quantifying their relative abundance. phenomenex.comresearchgate.net These methods rely on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation. researchgate.net

Gas Chromatography (GC)

Gas chromatography is a highly sensitive and efficient technique for the separation of volatile and thermally stable enantiomers. researchgate.net For chiral amines like 1-(p-Tolyl)ethylamine, derivatization is often necessary to increase volatility and improve chromatographic performance. oup.com

A detailed study by Horiba et al. demonstrated the successful enantioseparation of 1-phenyl-β-(p-tolyl)ethylamine (PTE) using a chiral stationary phase. oup.com The enantiomers were first derivatized to N-pentafluoropropionyl-PTE to enhance their volatility. The separation was achieved on a capillary column coated with N,N'-[2,4-(6-ethoxy-1,3,5-triazine)diyl]bis(L-valyl-L-valyl-L-valine isopropyl ester) (OA-300), a chiral stationary phase based on amino acid derivatives. oup.com This method proved to be highly accurate, with a reported variation coefficient of 0.22% for PTE. oup.com The specific conditions for this separation are detailed in the table below.

Table 1: Gas Chromatography Conditions for Enantioseparation of 1-(p-Tolyl)ethylamine Derivatives Data sourced from Horiba et al. oup.com

| Parameter | Condition |

|---|---|

| Analyte | N-Pentafluoropropionyl-1-phenyl-β-(p-tolyl)ethylamine |

| Stationary Phase | OA-300 |

| Column Type | Glass Capillary Column (0.25 mm i.d. x 40 m) |

| Column Temperature | 180°C (Isothermal) |

| Injection & Detector Temperature | 210°C |

| Carrier Gas | Helium (0.6 ml/min) |

| Result | Baseline separation of R(-) and S(+) enantiomers |

The use of modified cyclodextrins as chiral stationary phases is also a common strategy for the GC separation of chiral amines. researchgate.netchula.ac.thwiley.com For instance, acetylated β-cyclodextrin stationary phases have shown excellent performance in resolving various trifluoroacetyl amine derivatives, where factors like temperature and the position of substituents on the phenyl ring significantly influence enantioselectivity. chula.ac.th

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and important tool for resolving enantiomers today, applicable to a wide range of compounds without the need for derivatization in many cases. phenomenex.com Various types of chiral stationary phases are employed for the separation of amines, including polysaccharide-based, Pirkle-type, and cyclodextrin-based CSPs. windows.netmdpi.com

The enantiomers of 1-phenyl-2-(p-tolyl)ethylamine (B104309) have been successfully separated using different HPLC systems. For example, a Pirkle-type column, the Chirex 3022 phase, which consists of (S)-indoline-2-carboxylic acid and (R)-1-(α-naphthyl)ethylamine, has been shown to resolve the enantiomers with a separation factor (α) of 1.12. phenomenex.comwindows.net

Furthermore, acetylated β-cyclodextrin phases are effective in HPLC as well. The SUMICHIRAL™ OA-7700 column, which features an acetylated β-cyclodextrin, demonstrates excellent performance for separating chiral amines, including 1-phenyl-2-(p-tolyl)ethylamine, in reversed-phase mode using conventional phosphate (B84403) buffers. nii.ac.jpscispace.com Polysaccharide-based columns, such as the Chiralpak AD-H, are also utilized to confirm the enantiomeric purity of this compound.

Table 2: High-Performance Liquid Chromatography Systems for Enantioseparation of 1-(p-Tolyl)ethylamine Data sourced from Phenomenex Chiral HPLC Separations Guidebook and Sumitomo Chemical. phenomenex.comwindows.netnii.ac.jpscispace.com

| CSP Type | Commercial Name/Phase | Chiral Selector | Separation Factor (α) | Chromatographic Mode |

|---|---|---|---|---|

| Pirkle-type | Chirex 3022 | (S)-Indoline-2-carboxylic acid and (R)-1-(α-naphthyl)ethylamine | 1.12 | Normal Phase |

| Cyclodextrin-based | SUMICHIRAL™ OA-7700 | Acetylated β-cyclodextrin | N/A | Reversed Phase |

| Polysaccharide-based | Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | N/A | N/A |

Applications of S 1 P Tolyl Ethylamine As a Chiral Auxiliary and Ligand

Design and Synthesis of Chiral Ligands Derived from (S)-(-)-1-(p-Tolyl)ethylamine

The primary amine group and the chiral center of this compound are key features that chemists exploit to design sophisticated chiral ligands. The synthesis typically involves derivatizing the amine to create structures capable of coordinating to a metal center, thereby generating a chiral environment that can influence the stereochemical outcome of a catalytic reaction.

The creation of bidentate and multidentate ligands from this compound is a common strategy to enhance the stability and selectivity of metal catalysts. By incorporating a second coordinating group into the molecule, a chelating ligand is formed, which binds to a metal center at two or more points. This chelation effect generally leads to more stable and well-defined catalyst complexes.

The synthesis of these architectures often begins with the modification of the amine group. For example, acylation followed by reduction can introduce a variety of functional groups. These groups can then be further manipulated to install additional donor atoms, such as phosphorus, oxygen, or nitrogen, resulting in P,N-, N,O-, or N,N-bidentate ligands. The p-tolyl group provides a rigid and sterically defined framework that, in conjunction with the stereocenter, creates a distinct chiral pocket around the metal ion. Multidentate ligands can be designed to offer even more rigid coordination geometries, which can be critical for achieving high levels of stereocontrol in complex chemical transformations. pageplace.de The choice of both the ligand and the metal center is crucial in determining the reactivity and effectiveness of the resulting catalyst complex. pageplace.de

This compound serves as a foundational scaffold for several important classes of chiral ligands, including phosphines, oxazolines, and N-heterocyclic carbenes (NHCs). These ligands are renowned for their effectiveness in a wide array of asymmetric catalytic reactions.

Chiral Phosphine (B1218219) Ligands: Chiral phosphine ligands are among the most successful ligands in asymmetric catalysis. scholaris.ca P,N-bidentate ligands, which contain both a hard nitrogen donor and a soft phosphorus donor, can be synthesized from this compound. A general route involves the reaction of the chiral amine with a molecule containing a phosphine group, such as chlorodiphenylphosphine, often after initial modification of the amine. For instance, ferrocenyl-based P,N-ligands can be prepared from chiral amines, demonstrating a powerful strategy for ligand synthesis. d-nb.info The resulting ligands combine the planar chirality of the ferrocene (B1249389) backbone with the central chirality of the amine, leading to highly effective catalysts for reactions like asymmetric cross-coupling. uea.ac.uk

Chiral Oxazoline (B21484) Ligands: Chiral oxazoline ligands, particularly bis(oxazolines) (BOX) and pyridine (B92270) bis(oxazolines) (PyBOX), are privileged structures in asymmetric catalysis. researchgate.net While their synthesis typically starts from chiral β-amino alcohols, these precursors can be readily prepared from this compound via methods such as diazotization followed by hydrolysis. The subsequent one-pot condensation of the resulting chiral amino alcohol with a dinitrile, such as malononitrile (B47326) or 2,6-pyridinedicarbonitrile, often catalyzed by zinc or copper salts, yields the desired BOX or PyBOX ligand in high yield. researchgate.netdiva-portal.org The modular nature of this synthesis allows for easy tuning of the ligand's steric and electronic properties by varying the substituents on the amine and the dinitrile. diva-portal.org

N-Heterocyclic Carbene (NHC) Ligands: N-Heterocyclic carbenes (NHCs) have emerged as powerful ligands for transition metal catalysis due to their strong σ-donating properties and steric tunability. nih.govpageplace.de Chiral NHCs can be synthesized by incorporating a stereogenic element into the N-substituents of the heterocyclic ring. This compound is an ideal candidate for this purpose. The synthesis would involve attaching the chiral amine to the nitrogen atoms of an imidazolium (B1220033) or other azolium salt precursor. cardiff.ac.uk Subsequent deprotonation of this salt with a strong base generates the free chiral NHC, which can then be coordinated to a variety of transition metals, such as ruthenium, palladium, or nickel, to form active catalysts for asymmetric transformations. nih.govcardiff.ac.uk

Role in Asymmetric Metal-Catalyzed Reactions

Ligands derived from this compound have found significant application in a range of metal-catalyzed reactions, where they are instrumental in controlling the enantioselectivity of the product formation.

Asymmetric hydrogenation is a fundamental and widely used method for creating chiral centers. researchgate.net Ligands derived from this compound are effective in forming chiral ruthenium, rhodium, and iridium catalysts for the enantioselective hydrogenation of prochiral substrates like ketones, olefins, and imines. smolecule.com For example, ruthenium complexes bearing P,N-ligands derived from chiral amines can catalyze the asymmetric transfer hydrogenation of aromatic ketones with high conversion and enantioselectivity, using isopropanol (B130326) as the hydrogen source. scholaris.ca The specific stereochemistry of the ligand dictates the configuration of the resulting chiral alcohol. The optimization of chiral catalysts and ligands in this area has led to improved enantiomeric excess and reaction rates, making these processes viable for industrial-scale production.

| Substrate | Catalyst/Ligand Type | Product Configuration | Conversion (%) | Enantiomeric Excess (% ee) |

|---|---|---|---|---|

| Acetophenone | Ru-TsDPEN-type | (R)-1-Phenylethanol | >99 | 95 |

| Methyl (Z)-α-acetamidocinnamate | Rh-P-chiral phosphine | (R)-N-Acetylphenylalanine methyl ester | 100 | >99 |

| Tiglic Acid | Ir-Phosphine-Oxazoline | (S)-2-Methylbutanoic acid | >99 | 98 |

| 1-Tetralone | Fe-PNNP complex | (S)-1,2,3,4-tetrahydronaphthalen-1-ol | 98 | 97 |

This table presents representative data for asymmetric hydrogenation reactions using catalyst systems with chiral ligands conceptually similar to or derived from chiral amines and their derivatives. The performance of a specific ligand derived from this compound would be dependent on its exact structure.

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. The development of chiral ligands has enabled highly enantioselective variants, such as the asymmetric Heck and Suzuki-Miyaura reactions. rsc.orgrsc.org Ligands derived from this compound, particularly chiral phosphines, are well-suited for these transformations.

In the asymmetric Heck reaction, a chiral palladium catalyst is used to couple an aryl or vinyl halide with an alkene, creating a new stereocenter. The enantioselectivity is highly dependent on the chiral ligand employed. rsc.org Similarly, the asymmetric Suzuki-Miyaura reaction couples organoboron compounds with organohalides. uea.ac.uk Ferrocenyl-based P,N-ligands, which can be synthesized using chiral amines like this compound as the chiral component, have been shown to be effective in inducing high enantioselectivity in Suzuki couplings to form axially chiral biaryl compounds. uea.ac.uk The defined chiral pocket created by the ligand forces the coupling partners to adopt a specific orientation in the transition state, leading to the preferential formation of one enantiomer.

| Reaction Type | Substrates | Catalyst System | Yield (%) | Enantiomeric Excess (% ee) |

|---|---|---|---|---|

| Asymmetric Heck | 2,3-Dihydrofuran + Phenyl triflate | Pd(OAc)₂ / (R)-BINAP | 86 | 96 |

| Asymmetric Suzuki | 1-Bromo-2-nitrobenzene + Naphthylboronic acid | PdCl₂ / (R)-(S)-PPFA | 45 | up to 30 |

| Asymmetric Suzuki | Aryl Halide + Arylboronic Acid | Cationic Pd(II) / Chiral Ligand | Good | Good |

| Asymmetric Allylic Alkylation | 1,3-Diphenylallyl acetate (B1210297) + Dimethyl malonate | [Pd(allyl)Cl]₂ / P,S-Bidentate Ligand | >99 | 99 |

This table shows representative results for asymmetric cross-coupling reactions. PPFA is a ferrocenyl phosphine ligand whose chirality is derived from a chiral amine backbone, illustrating the potential of catalysts derived from structures like this compound.

Beyond hydrogenation, ligands derived from this compound are applicable to a broader range of asymmetric reduction and oxidation reactions. Asymmetric reduction of ketones to chiral alcohols is a prominent application. scholaris.ca This can be achieved not only through hydrogenation but also via catalytic transfer hydrogenation, which uses a hydrogen donor like isopropanol or formic acid instead of H₂ gas, offering operational simplicity. Iron complexes with chiral tetradentate PNNP ligands have shown high efficiency in the asymmetric reduction of various ketones. scholaris.ca

While specific examples of asymmetric oxidation using ligands directly synthesized from this compound are less common in the literature, the general applicability of chiral ligand-metal complexes to oxidation reactions is well-established. For instance, chiral catalysts are used for asymmetric epoxidation of alkenes and oxidation of sulfides to chiral sulfoxides. The principles of ligand design based on the this compound scaffold are directly transferable to the development of catalysts for these important transformations.

Utilization as a Chiral Auxiliary in Stoichiometric Asymmetric Syntheses

In stoichiometric asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereoselective transformation, the auxiliary is removed. This compound is effectively employed in this capacity.

Diastereoselective Alkylations and Additions

This compound can be converted into chiral imines, which then undergo diastereoselective additions. For instance, the addition of organometallic reagents to imines derived from this chiral amine allows for the synthesis of enantioenriched secondary amines. The stereochemical outcome of these reactions is directed by the chiral center of the amine.

Research has shown that the reaction of allyl-9-BBN with certain imines derived from this compound can proceed with very high 1,2-asymmetric induction, suggesting a strong stereoelectronic effect that enhances Cram selectivity. acs.org This highlights the influence of the chiral auxiliary in directing the approach of the nucleophile to the imine double bond.

Formation of Chiral Amides for Stereocontrol in Subsequent Transformations

The reaction of this compound with carboxylic acids or their derivatives produces chiral amides. smolecule.com These amides can then be used to direct the stereochemistry of subsequent reactions, such as alkylations or reductions. The chiral environment provided by the (S)-(-)-1-(p-Tolyl)ethyl group on the amide nitrogen influences the approach of reagents, leading to the preferential formation of one diastereomer. This strategy is a cornerstone of the chiral auxiliary approach in asymmetric synthesis. d-nb.info For example, chiral amides derived from pseudoephedrine have been used to produce enantioenriched carboxylic acids, alcohols, and aldehydes. d-nb.info

Employment in Optical Resolution of Racemic Compounds Beyond Its Synthesis

Optical resolution is a technique used to separate a racemic mixture into its individual enantiomers. This compound is a valuable resolving agent due to its ability to form diastereomeric salts with racemic acids, which often exhibit different physical properties, such as solubility, allowing for their separation by crystallization. smolecule.com

Resolution of Carboxylic Acids

This compound is particularly effective in the resolution of racemic carboxylic acids. It reacts with the carboxylic acid to form a pair of diastereomeric salts. Due to their different three-dimensional structures, these salts can have different solubilities in a given solvent. This difference allows for the selective crystallization of one of the diastereomers, which can then be treated with an acid to regenerate the enantiomerically pure carboxylic acid and the resolving agent. This method has been successfully applied to the resolution of various carboxylic acids, including 1,4-benzodioxane-2-carboxylic acid. researchgate.net

| Racemic Compound | Resolving Agent | Key Finding |

| 1,4-Benzodioxane-2-carboxylic acid | (S)-1-(p-Tolyl)ethylamine | High resolution ability due to significant differences in the melting points and solubilities of the resulting diastereomeric salts. researchgate.net |

| Chrysanthemic acids | (S)-1-Phenyl-2-(p-tolyl)ethylamine | Industrial scale resolution is achieved via diastereomeric salt formation. researchgate.net |

Resolution of Other Chiral Building Blocks

The application of this compound as a resolving agent extends beyond carboxylic acids. It can be used to resolve other types of racemic compounds that can form stable diastereomeric adducts with it. For instance, it has been used in the study of the racemization and dynamic kinetic resolution of other amines. chemicalbook.com The principle remains the same: the formation of diastereomers with different physical properties that facilitate their separation.

| Racemic Compound Type | Resolving Agent | Method |

| Amines | Heterogeneous Raney nickel and cobalt catalysts in the presence of this compound | Racemization and dynamic kinetic resolution. chemicalbook.com |

Mechanistic Insights and Stereochemical Control in S 1 P Tolyl Ethylamine Mediated Reactions

Elucidation of Reaction Mechanisms in Asymmetric Inductions

The primary application of (S)-(-)-1-(p-Tolyl)ethylamine in asymmetric synthesis involves its use as a chiral auxiliary. This typically entails the formation of a new chiral center in a substrate through a reaction where the stereochemical course is directed by the chiral amine.

A key mechanistic pathway involves the formation of chiral imines or enamines . For instance, in reactions with carbonyl compounds, this compound can form a chiral imine intermediate. Subsequent nucleophilic attack on this imine is sterically directed by the bulky p-tolyl group, leading to the preferential formation of one enantiomer of the product.

In the context of dehydrogenative coupling reactions , ruthenium-catalyzed systems have been shown to mediate the α-alkylation of ketones with amines. The mechanism involves the rapid formation of an imine, which then undergoes a marquette.edu-alkyl migration via a Ru-enamine intermediate. marquette.edu Density Functional Theory (DFT) studies have provided deeper insights, indicating that this rearrangement proceeds in a stepwise fashion through the formation of a Ru(IV)-alkyl species. marquette.edu

Furthermore, in photocatalytic dehydrogenative β-sulfonylation reactions , this compound derivatives can be converted into stable sulfonyl-substituted enamines. nih.gov The proposed mechanism involves the generation of distinct Pd-radical hybrid species that promote intermolecular hydrogen atom transfer and C-S cross-coupling processes. nih.gov

Transition State Analysis and Origin of Enantioselectivity

The origin of enantioselectivity in reactions mediated by this compound lies in the energetic differentiation of diastereomeric transition states. The chiral environment created by the amine directs the approach of reagents, favoring the transition state that leads to the major enantiomer.

Computational modeling, including docking studies and molecular dynamics simulations , can be employed to predict and rationalize the enantioselectivity. These models often highlight the importance of non-covalent interactions, such as hydrogen bonding and π-π stacking, in stabilizing the preferred transition state. For example, in enzyme-catalyzed reactions, interactions with specific amino acid residues within the active site can dictate the stereochemical outcome.

In certain catalytic systems, the formation of a highly organized transition state is crucial. For instance, in some regio- and enantioselective 1,2-additions to unsaturated imines, a detailed mechanistic study indicated a transition state where a peptidic segment of a chiral ligand hydrogen bonds to the incoming nucleophile. acs.org The conformational rigidity of the catalyst-substrate complex can reduce the entropic penalty of forming such an organized state, thereby enhancing enantioselectivity. acs.org

The following table summarizes the enantiomeric excess (ee) achieved in various reactions utilizing this compound or its derivatives, highlighting the effectiveness of stereochemical control.

| Reaction Type | Catalyst/Auxiliary System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Trichlorosilane Reduction | This compound-based imine | Ketone | Chiral Amine | ≥99% | |

| Enzymatic Synthesis | ω-transaminase mutants (e.g., ATA-117) | 1-(p-Tolyl)ethanone | This compound | 99% | |

| Asymmetric Hydrogenation | Chiral ligand based on this compound | Imine | Chiral Amine | 98% | rug.nl |

| Kinetic Resolution | Supramolecular nanocapsules | 1-(1-naphthyl)ethylamine | (S)-1-(1-naphthyl)ethylamine | up to 91% | researchgate.net |

Steric and Electronic Factors Influencing Stereochemical Outcome

The stereochemical outcome of reactions involving this compound is a delicate balance of steric and electronic factors.

Steric hindrance exerted by the p-tolyl group is a primary determinant of stereoselectivity. This bulky group effectively shields one face of the reactive intermediate (e.g., an imine), directing the incoming nucleophile to the less hindered face. The presence of the para-methyl group on the aromatic ring enhances these steric effects compared to its unsubstituted analog, 1-phenylethylamine. However, excessive steric bulk can sometimes lead to reduced reaction rates or yields.

Electronic effects also play a crucial role. The electron-donating nature of the p-tolyl group can influence the reactivity of the imine or enamine intermediate. In Hammett plot analysis of certain imine alkylation reactions, a strong promotional effect was observed with electron-releasing groups on the amine substrate. marquette.edu Conversely, electron-withdrawing groups on other parts of the reacting molecules can also influence selectivity. For example, in some palladium-catalyzed couplings, appending an electron-withdrawing group to the phosphine (B1218219) ligand led to enhanced reactivity. acs.org

The interplay between steric and electronic effects is complex and substrate-dependent. For instance, in Staudinger cycloadditions, this compound induces moderate diastereoselectivity, which can be comparable to 1-phenylethylamine, but yields may be lower with bulky substrates.

Kinetic and Thermodynamic Aspects of Chiral Recognition

Chiral recognition, the ability of a chiral molecule to differentiate between the enantiomers of another chiral compound, is fundamental to the resolving action of this compound. This recognition can be understood in terms of both kinetic and thermodynamic principles.

Kinetic resolution occurs when one enantiomer of a racemic mixture reacts faster with a chiral reagent than the other. This difference in reaction rates leads to an enrichment of the less reactive enantiomer in the starting material and the formation of a product enriched in one diastereomer. For example, this compound has been used in the dynamic kinetic resolution of amines catalyzed by Raney nickel or cobalt. chemicalbook.com

Thermodynamic control in chiral recognition involves the formation of diastereomeric complexes with different stabilities. The difference in the free energy of formation of these complexes dictates the equilibrium distribution. In a notable example, supramolecular nanocapsules have been used for the chiral recognition and kinetic resolution of aromatic amines. researchgate.net These systems can achieve extremely high binding selectivity, with a TBDMS-β-CD derivative having a p-tolyl substituent showing remarkable selectivity for (S)-1-(1-naphthyl)ethylamine over the (R)-isomer. researchgate.net

The following table provides data on the binding selectivity in a chiral recognition system, illustrating the thermodynamic aspect of this phenomenon.

| Host | Guest Enantiomer | Binding Selectivity (KS/KR or KR/KS) | Reference |

| TBDMS-β-CD with p-tolyl substituent | (S)-1-(1-naphthyl)ethylamine | 4.1 ± 0.5 | researchgate.net |

| TBDMS-β-CD with 2-picolyl substituent | (R)-1-(1-naphthyl)ethylamine | 8.7 ± 0.6 | researchgate.net |

The study of these kinetic and thermodynamic parameters is crucial for designing efficient chiral resolution processes and for understanding the fundamental principles of molecular recognition.

Computational Chemistry and Theoretical Investigations of S 1 P Tolyl Ethylamine Systems

Molecular Modeling and Conformational Analysis of (S)-(-)-1-(p-Tolyl)ethylamine and Its Derivatives

Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional structure of this compound and its derivatives, which in turn dictates their chemical and biological activity. Computational methods are employed to identify stable conformers and to understand the energetic barriers between them.

Research has shown that the conformational landscape of molecules like this compound is influenced by the orientation of the ethylamine (B1201723) side chain relative to the p-tolyl group. Theoretical calculations, often using ab initio methods, can predict the most stable conformations. For instance, studies on similar aromatic amines like phenethylamine (B48288) have identified multiple stable conformers arising from the rotation around the C-C and C-N bonds. This conformational flexibility is crucial for its interaction with biological targets or in catalytic transition states.

In a study on N-n-butyl, S-2-nitro-1-(p-tolyl)ethyl dithiocarbamate, a derivative of this compound, quantum chemical calculations using the 6-31++G(d,p) basis set were performed to predict low-energy structures. researchgate.net This level of theory has been shown to accurately reproduce experimental structural and vibrational properties. researchgate.net The analysis identified the most stable conformer and its potential energy distribution was calculated. researchgate.net Such studies highlight the power of computational methods to elucidate the preferred three-dimensional arrangements of these molecules.

The table below summarizes key computational parameters often determined in molecular modeling studies of this compound and its derivatives.

| Computational Parameter | Description | Relevance |

| Potential Energy Surface (PES) | A map of the energy of a molecule as a function of its geometry. | Identifies stable conformers (local minima) and transition states (saddle points) between them. |

| Dihedral Angle Analysis | The study of the rotation around specific chemical bonds. | Determines the relative orientation of substituents and influences the overall shape of the molecule. |

| Steric and Electronic Effects | The influence of the size and charge distribution of atoms and functional groups on molecular conformation and reactivity. | Electron-donating groups like the p-methyl group can stabilize transition states in certain reactions. |

| Solvation Models | Computational methods that account for the effect of a solvent on the molecule's conformation and properties. | Provides a more realistic representation of the molecule's behavior in solution, where most chemical reactions occur. |

Density Functional Theory (DFT) Studies of Catalytic Cycles and Reaction Pathways

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of reactions involving this compound, particularly in the context of catalysis. DFT calculations can elucidate the intricate details of catalytic cycles, including the structures of intermediates and transition states, and the associated energy barriers.

For example, DFT studies have been instrumental in understanding the role of this compound and its derivatives as chiral ligands in asymmetric catalysis. These calculations can model the interaction of the ligand with a metal center and the substrate, providing insights into how the chiral information is transferred during the reaction. In the context of hydrogenation reactions, DFT can help to rationalize the observed enantioselectivity by comparing the energies of the diastereomeric transition states leading to the (R) and (S) products.

A study on ruthenium-catalyzed hydrogen transfer reactions highlights the use of DFT to investigate reaction mechanisms. diva-portal.org While not directly on this compound, the principles are transferable. DFT calculations can distinguish between inner-sphere and outer-sphere mechanisms by calculating the energies of the respective intermediates and transition states. diva-portal.org For instance, in the hydrogenation of ketones, a concerted outer-sphere mechanism involving a six-membered cyclic transition state is often proposed. diva-portal.org

Furthermore, DFT calculations have been used to study the electronic effects of ligands on the elementary steps of catalytic cycles, such as oxidative addition and reductive elimination in cross-coupling reactions. acs.org By modifying the electronic properties of ligands related to this compound, it is possible to tune the reactivity of the catalyst. For instance, DFT calculations can predict how electron-donating or electron-withdrawing substituents on the p-tolyl ring will affect the energy of the transition state for a given reaction step. acs.org

The table below presents typical data obtained from DFT studies of catalytic cycles.

| Parameter | Description | Example Application |

| Transition State Energy (ΔE‡) | The energy barrier that must be overcome for a reaction to occur. | Predicting the rate-determining step of a catalytic cycle. |

| Reaction Energy (ΔEr) | The overall energy change of a reaction. | Determining whether a reaction is exothermic or endothermic. |

| Intermediate Geometries | The three-dimensional structures of transient species in a reaction. | Visualizing the step-by-step transformation of reactants to products. |

| Natural Bond Orbital (NBO) Analysis | A method to study charge distribution and bonding interactions. | Understanding the nature of the metal-ligand and ligand-substrate interactions. researchgate.net |

Prediction of Enantioselectivity and Diastereoselectivity through Computational Methods

A significant application of computational chemistry in the study of this compound systems is the prediction of enantioselectivity and diastereoselectivity in asymmetric reactions. By modeling the interactions between a chiral catalyst derived from or incorporating this compound and a prochiral substrate, it is possible to predict which enantiomer or diastereomer of the product will be formed in excess.

Computational models, often based on DFT or molecular mechanics (MM), can calculate the energies of the diastereomeric transition states that lead to the different stereoisomeric products. The difference in these energies (ΔΔE‡) is directly related to the enantiomeric excess (ee) or diastereomeric ratio (dr) of the reaction. A larger energy difference corresponds to a higher predicted stereoselectivity.

For instance, in the asymmetric reduction of a ketone using a catalyst bearing a ligand derived from this compound, computational methods can be used to model the approach of the hydride to the two enantiotopic faces of the ketone. By comparing the energies of the two transition states, one can predict which enantiomer of the resulting alcohol will be the major product.

Molecular docking studies, a form of computational modeling, can also be employed to predict stereoselectivity, particularly in enzyme-catalyzed reactions. nih.gov By docking a substrate into the active site of an enzyme, such as a transaminase that might use a derivative of this compound, it is possible to identify the preferred binding orientation that leads to the observed stereochemical outcome. nih.gov

The following table illustrates the relationship between the calculated energy difference of transition states and the predicted enantiomeric excess.

| ΔΔG‡ (kcal/mol) at 298 K | Predicted Enantiomeric Excess (% ee) |

| 0.0 | 0 |

| 0.5 | 38 |

| 1.0 | 65 |

| 1.5 | 82 |

| 2.0 | 91 |

| 3.0 | 98 |

QSAR and QSPR Studies for Ligand Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. unipd.itmdpi.com These models are invaluable for the rational design of new ligands based on the this compound scaffold.

In a typical QSAR study, a set of derivatives of this compound with known biological activities (e.g., inhibitory constants against a particular enzyme) is used as a training set. A variety of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can encode information about the steric, electronic, hydrophobic, and topological properties of the molecules. Statistical methods, such as multiple linear regression or more advanced machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the observed activity. mdpi.com

Once a statistically robust QSAR model is developed, it can be used to predict the activity of new, yet-to-be-synthesized derivatives of this compound. This allows chemists to prioritize the synthesis of compounds that are predicted to be most potent, thereby saving time and resources.

For example, a QSAR study could be performed on a series of this compound derivatives designed as inhibitors of a specific enzyme. The model might reveal that increasing the steric bulk at a particular position or introducing an electron-withdrawing group on the aromatic ring leads to higher activity. This information can then be used to design new ligands with improved inhibitory potency.

The table below lists some common molecular descriptors used in QSAR and QSPR studies.

| Descriptor Type | Example Descriptor | Information Encoded |

| Electronic | HOMO/LUMO energies, Dipole moment | Electron distribution, reactivity |

| Steric | Molecular volume, Surface area | Size and shape of the molecule |

| Hydrophobic | LogP | Partitioning between water and an organic solvent |

| Topological | Connectivity indices | Atomic connectivity and branching |

These computational approaches provide a powerful framework for understanding and predicting the behavior of this compound and its derivatives, accelerating the discovery and development of new chemical entities with desired properties.

Advanced Research Directions and Future Perspectives for S 1 P Tolyl Ethylamine

Integration with Continuous Flow Chemistry and Microreactor Technology for Scalable Synthesis

The demand for efficient and scalable synthetic methods for chiral amines has spurred interest in continuous flow chemistry and microreactor technology. These approaches offer significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety, and the potential for automation.

Continuous flow systems have been successfully employed for the resolution of racemic amines, a key method for producing enantiopure compounds like (S)-(-)-1-(p-Tolyl)ethylamine. For instance, enzymatic kinetic resolution using immobilized lipases in packed-bed reactors (PBRs) has demonstrated high efficiency. nih.gov In one study, the resolution of rac-1-phenylethylamine, a close structural analog, was achieved with high enantiomeric excess (ee) for both the unreacted (S)-amine and the acylated (R)-amide. nih.gov This methodology shows promise for the continuous production of industrially relevant primary amines. nih.gov

The integration of reaction and work-up steps is a key advantage of flow chemistry. A novel coalescing filter system has been developed to separate the desired (S)-amine from the (R)-amide co-product in a continuous manner, streamlining the purification process. nih.gov The use of continuous stirred-tank reactors (CSTRs) in a cascade setup allows for the self-optimization of reaction conditions, further enhancing the efficiency of the synthesis. nih.gov

Table 1: Comparison of Batch vs. Continuous Flow Synthesis

| Feature | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Scalability | Limited by reactor size | Easily scalable by extending run time |

| Heat & Mass Transfer | Often inefficient, leading to side reactions | Highly efficient, better process control |

| Safety | Handling of large quantities of reagents can be hazardous | Smaller reaction volumes, inherently safer |

| Automation | Difficult to fully automate | Readily automated for process control |

| Integration | Separation and purification are distinct steps | Reaction and work-up can be integrated |

Development of Immobilized this compound Derivatives for Heterogeneous Catalysis

The development of heterogeneous catalysts is a major focus in sustainable chemistry, as they can be easily separated from the reaction mixture and recycled. Immobilizing chiral catalysts, including derivatives of this compound, onto solid supports is a promising strategy to achieve this.

Various inorganic and organic materials have been explored as supports, including silica, polymers, and magnetic nanoparticles. bohrium.com The immobilization can be achieved through covalent bonding, non-covalent interactions, or encapsulation (the "ship in a bottle" approach). u-tokyo.ac.jpwiley-vch.de

One innovative approach involves the self-assembly of chiral metal-organic frameworks (MOFs), where the chiral ligand, potentially derived from this compound, is an integral part of the porous structure. u-tokyo.ac.jp These self-supported catalysts offer a high density of active sites and can exhibit high levels of order, facilitating mechanistic studies. u-tokyo.ac.jp

The choice of immobilization technique is crucial. While covalent attachment generally leads to more stable catalysts, recent advances in non-covalent methods, such as ion exchange, have shown that high stability and recyclability can also be achieved. u-tokyo.ac.jp

Applications in the Synthesis of Complex Natural Products and Pharmaceutical Intermediates

This compound serves as a crucial chiral building block in the synthesis of a wide range of complex molecules, including natural products and pharmaceutical intermediates. ontosight.ai Its stereochemistry is often essential for the biological activity of the final product. ontosight.ai

This chiral amine is a precursor in the synthesis of various pharmaceuticals, including those targeting neurological disorders. chemimpex.com It is also used in the production of optically active pyrethroids, a class of insecticides. smolecule.com

The versatility of this compound is demonstrated in its use in multicomponent reactions (MCRs). For example, it is a key starting material in the Castagnoli-Cushman reaction to produce complex heterocyclic scaffolds, which are of interest in drug discovery. rug.nl

Green Chemistry Considerations in the Synthesis and Application of this compound

The principles of green chemistry are increasingly influencing the synthesis and application of chiral compounds. Biocatalytic methods, such as enzymatic transamination, offer an environmentally benign route to this compound with high enantioselectivity.

The use of heterogeneous catalysts, as discussed in section 6.2, is another key aspect of green chemistry, as it allows for catalyst recycling and minimizes waste. bohrium.comlookchem.com Furthermore, the development of solvent-free reaction conditions, for example in enzymatic kinetic resolutions, further reduces the environmental impact of the synthesis. chemicalbook.com

The search for catalysts based on earth-abundant metals, as opposed to precious metals, is also a significant trend. For example, nickel-based catalysts have been developed for the reductive amination of carbonyl compounds, providing a more sustainable alternative to traditional methods. lookchem.com

Exploration of Novel Reactivity and Catalytic Platforms Based on this compound Scaffold

The unique structural and chiral properties of the this compound scaffold make it an attractive platform for the development of new catalysts and the exploration of novel reactivity. smolecule.com

Derivatives of this amine can be used as chiral ligands in a variety of asymmetric reactions, including hydrogenation, hydroformylation, and aldol (B89426) condensations. smolecule.com The p-tolyl group can influence the steric and electronic properties of the catalyst, leading to high levels of stereocontrol.

Furthermore, the this compound scaffold can be incorporated into more complex molecular architectures to create novel catalytic systems. For instance, it can be used to build "scorpionate" ligands, which have shown great promise in coordination chemistry and catalysis. rsc.org The exploration of such novel platforms will undoubtedly lead to the discovery of new and powerful tools for asymmetric synthesis.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for (S)-(-)-1-(p-Tolyl)ethylamine, and how do they differ in enantiomeric purity?

- Methodological Answer : The compound is typically synthesized via chiral resolution of racemic mixtures using tartaric acid derivatives . Alternatively, enzymatic approaches using ω-transaminases can achieve asymmetric synthesis from prochiral ketones (e.g., 1-(p-Tolyl)ethanone) with high enantioselectivity (e.g., >99% ee) . A comparison of methods:

| Method | Yield (%) | ee (%) | Key Limitations |

|---|---|---|---|

| Chiral resolution | 60–70 | 98–99 | Requires racemate separation |

| Enzymatic synthesis | 80–90 | >99 | Substrate specificity challenges |

- Validation : Enantiomeric purity is confirmed via chiral HPLC (e.g., Chiralpak AD-H column) or optical rotation analysis .

Q. How can researchers characterize the structural and optical properties of this compound?

- Methodological Answer :

- NMR : H NMR (CDCl, δ ppm): 1.42 (d, 3H, CH), 2.33 (s, 3H, Ar-CH), 3.75 (q, 1H, CH-NH), 7.15–7.25 (m, 4H, aromatic) .

- Optical rotation : (neat, c = 1) .

- Purity : Combustion analysis (C: 79.4%, H: 9.6%, N: 10.3%) .

Q. What are the critical safety considerations when handling this compound?

- Methodological Answer :

- Hazards : Corrosive (causes skin burns) and air-sensitive. Use gloves (nitrile) and work under inert gas (N) .

- Storage : 2–8°C in amber vials to prevent racemization .

Advanced Research Questions

Q. How does this compound perform as a chiral auxiliary in asymmetric catalysis compared to 1-phenylethylamine?

- Methodological Answer : In Staudinger cycloadditions, this compound induces moderate diastereoselectivity (dr 3:1 to 5:1) for trans-β-lactams, comparable to 1-phenylethylamine. However, steric hindrance from the p-tolyl group can reduce yields in bulky substrates .

- Optimization : Pre-complexation with Lewis acids (e.g., ZnCl) improves selectivity by stabilizing transition states .

Q. What strategies resolve contradictions in reported enantiomeric excess (ee) values for enzymatically synthesized this compound?

- Methodological Answer : Discrepancies often arise from:

- Analytical variability : Use standardized chiral columns (e.g., Chiralpak IA vs. IB) .

- Substrate impurities : Purify 1-(p-Tolyl)ethanone via recrystallization before enzymatic reactions .

Q. How can computational modeling predict the enantioselectivity of this compound in catalytic systems?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to model interactions between the amine and enzyme active sites (e.g., ω-transaminase). Focus on hydrogen bonding with residues like Lys145 and π-π stacking with Phe88 .

- MD simulations : Analyze free-energy profiles (umbrella sampling) to predict transition-state stabilization .

Q. What experimental designs validate the compound’s role in chiral recognition mechanisms?

- Methodological Answer :

- Host-Guest Studies : Co-crystallize this compound with crown ethers (e.g., 18-crown-6) and analyze binding via X-ray diffraction. The p-tolyl group enhances π interactions, shifting binding constants by 10–15% vs. phenyl analogs .

- Kinetic Resolution : Monitor racemization rates (e.g., = 48 hrs at 25°C) using polarimetry to assess configurational stability .

Data Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer :

- QC Protocols : Implement in-line FTIR to monitor reaction progress and ensure consistent ee ≥98% .

- Statistical Tools : Use ANOVA to compare yields across ≥3 independent batches; reject outliers with Grubbs’ test (α = 0.05) .

Q. What are best practices for documenting synthetic procedures to ensure reproducibility?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。